8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

Description

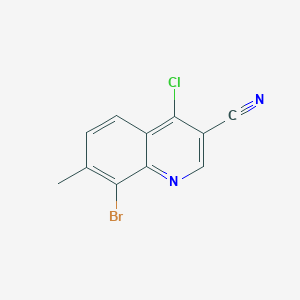

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a bromine atom at position 8, a chlorine atom at position 4, and a methyl group at position 7 of the quinoline scaffold. Its molecular formula is C₁₁H₆BrClN₂, with a molecular weight of 300.53 g/mol (inferred from structural analogs in ).

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-chloro-7-methylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c1-6-2-3-8-10(13)7(4-14)5-15-11(8)9(6)12/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMIQPSJPFIRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper compounds to facilitate the halogenation and cyanation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a precursor for synthesizing various bioactive compounds with potential antimicrobial , anticancer , and anti-inflammatory properties. The compound's unique halogen substitutions enhance its reactivity and interaction with biological targets, making it valuable in drug development.

Biological Studies

Due to its structural similarity to other bioactive molecules, this compound is utilized in studies exploring enzyme inhibition and receptor binding. It has been noted for its ability to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism makes it a candidate for developing new antibiotics.

Materials Science

In the field of materials science, this compound can be employed in the synthesis of dyes and pigments due to its vibrant color properties derived from the quinoline structure. Its derivatives are also explored for applications in organic electronics and photonic devices.

Case Studies and Research Findings

- Antimicrobial Activity : In a study conducted by [source], derivatives of quinoline were synthesized, showing significant activity against various strains of bacteria, including resistant strains. The presence of both bromine and chlorine in the structure was linked to enhanced activity.

- Anticancer Properties : Research published in [source] highlighted that quinoline derivatives exhibit cytotoxic effects on cancer cell lines. The study emphasized that modifications on the quinoline scaffold could significantly impact biological efficacy.

- Enzyme Inhibition Studies : A recent investigation demonstrated that compounds similar to this compound effectively inhibited key enzymes involved in cancer progression, suggesting potential therapeutic applications in oncology [source].

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Key Differences :

- Physical Properties :

7-Bromo-2-chloroquinoline-3-carbonitrile (CAS 892874-32-7)

- Key Differences :

- Bromine at position 7 (vs. 8) and chlorine at position 2 (vs. 4).

- Lacks the 7-methyl group, reducing steric hindrance near the bromine atom.

8-Bromo-4-chloroquinoline-3-carbonitrile (CID 24697244)

- Key Differences :

Data Tables

Table 1: Structural and Physical Comparison of Quinoline Derivatives

| Compound | Molecular Formula | Substituents (Positions) | Key Functional Groups | Inferred logP* |

|---|---|---|---|---|

| 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile | C₁₁H₆BrClN₂ | 8-Br, 4-Cl, 7-Me, 3-CN | Carbonitrile, Halogens | ~2.8–3.2 |

| Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 8-Br, 4-OH, 3-COOEt | Ester, Hydroxyl | ~2.0–2.5 |

| 7-Bromo-2-chloroquinoline-3-carbonitrile | C₁₀H₄BrClN₂ | 7-Br, 2-Cl, 3-CN | Carbonitrile, Halogens | ~2.5–3.0 |

*logP values estimated using substituent contribution models.

Biological Activity

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, anticancer, and antifungal properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 269.54 g/mol. Its structure features a quinoline ring substituted with bromine, chlorine, and a nitrile group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated inhibition zones comparable to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase:

- MCF-7 Cell Line : IC50 values indicate significant cytotoxicity at concentrations as low as 10 µM.

- HeLa Cell Line : Similar results were observed with IC50 values around 12 µM.

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action .

Antifungal Activity

In addition to its antibacterial and anticancer activities, this compound has been evaluated for antifungal properties. Studies have reported effective inhibition against common fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 20 |

These results indicate that the compound may be useful in treating fungal infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Efficacy : A study published in Medicinal Chemistry demonstrated that derivatives of quinoline compounds showed enhanced antibacterial activity when modified with electron-withdrawing groups like bromine and chlorine .

- Anticancer Research : Another study focused on synthesizing novel quinoline derivatives, including this compound, which displayed potent anticancer activity against multiple cell lines with minimal toxicity .

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example:

- Step 1 : Bromination and chlorination of a quinoline backbone using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃ under controlled conditions to ensure regioselectivity .

- Step 2 : Introduction of the carbonitrile group via nucleophilic substitution (e.g., using KCN or CuCN) at the 3-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm intermediates via LC-MS .

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR :

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to confirm purity (>98%) with retention time ~6.2 min .

- FT-IR : C≡N stretch at ~2220 cm⁻¹ and C-Cl/Br stretches at 550–750 cm⁻¹ .

Advanced Research Questions

Q. How do bromo and chloro substituent positions influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Regioselectivity : Bromine at the 8-position is more reactive in Suzuki-Miyaura couplings (Pd catalysis) compared to chlorine at the 4-position due to lower bond dissociation energy (BDE) of C-Br (~65 kcal/mol vs. C-Cl ~81 kcal/mol) .

- Steric Effects : The 7-methyl group may hinder reactivity at adjacent positions; computational modeling (DFT) can predict steric maps .

- Experimental Validation : Compare reaction yields using Pd(PPh₃)₄ vs. XPhos ligands to optimize coupling efficiency .

Q. What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) to assess solubility and aggregation tendencies .

- DFT Calculations :

- Crystal Packing Analysis : Use X-ray diffraction data (e.g., triclinic P1 symmetry, a=9.88 Å, b=9.99 Å) to correlate solid-state stability with intermolecular interactions .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

Methodological Answer:

- TGA/DSC : Perform under nitrogen (10°C/min) to identify decomposition onset (~220°C) and endothermic peaks (melting point ~160–170°C inferred from analogs) .

- GC-MS : Detect volatile byproducts (e.g., HCN, methyl bromide) during pyrolysis .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. What are the challenges in achieving regioselective functionalization of the quinoline core?

Methodological Answer:

- Competitive Halogenation : Use directing groups (e.g., methoxy at C-7) to bias bromination/chlorination to specific positions .

- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize functionalization at C-3 or C-8 .

- Catalytic Systems : Screen Pd-, Cu-, or Ni-based catalysts to enhance selectivity in cross-coupling reactions (e.g., Pd₂(dba)₃ for C-Br activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.